![molecular formula C24H26N4OS B2752341 N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 939635-63-9](/img/structure/B2752341.png)
N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis Techniques and Derivatives
Research in organic chemistry has led to the development of efficient synthesis routes for thiazole derivatives, which are of interest due to their potential in various applications, including medicinal chemistry. For instance, Kumar, Parameshwarappa, and Ila (2013) demonstrated a chemoselective thionation-cyclization process using Lawesson's reagent for creating functionalized thiazoles, highlighting the versatility of thiazole compounds in synthetic chemistry (Kumar, Parameshwarappa, & Ila, 2013). This methodology could be applicable for the synthesis of N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide derivatives.
Biological Activities
The exploration of thiazole compounds extends to their biological activities, including antimicrobial, antifungal, and potential anticancer properties. Padalkar, Gupta, Phatangare, Patil, Umape, and Sekar (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, screened for antimicrobial activity, providing a foundation for the biological potential of thiazole derivatives (Padalkar et al., 2014). Similarly, these findings suggest avenues for exploring the antimicrobial and potentially broader biological activities of N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide.
Antitumor Applications
In the realm of antitumor research, compounds with thiazole components have been investigated for their efficacy against various cancer cells. The synthesis of novel compounds, such as temozolomide derivatives, has shown promise in antitumor studies. Wang, Lowe, Thomson, Clark, and Stevens (1997) explored new routes to the antitumor drug temozolomide, underscoring the potential of thiazole-containing compounds in cancer therapy (Wang et al., 1997). This research area may offer insights into the therapeutic possibilities of N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide in oncology.
Future Directions
properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-5-27(6-2)19-12-13-20(16(3)14-19)25-23(29)22-17(4)28-15-21(26-24(28)30-22)18-10-8-7-9-11-18/h7-15H,5-6H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCURFNXMBJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-2-methylphenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
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